molecular formula C8H7IO4 B1451593 Methyl 3,5-dihydroxy-4-iodobenzoate CAS No. 338454-02-7

Methyl 3,5-dihydroxy-4-iodobenzoate

Cat. No.: B1451593
CAS No.: 338454-02-7
M. Wt: 294.04 g/mol
InChI Key: CONSJSAOECUWLV-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-4-iodobenzoate is a useful research compound. Its molecular formula is C8H7IO4 and its molecular weight is 294.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

Some physicochemical properties that might influence its pharmacokinetics have been reported :

    High Yes No No -6.88 cm/s 1.88 (iLOGP), 1.71 (XLOGP3), 1.49 (WLOGP), 1.63 (MLOGP), 1.72 (SILICOS-IT) -2.95 (ESOL), -2.73 (Ali), -2.27 (SILICOS-IT)

These properties suggest that the compound has a high gastrointestinal absorption and can cross the blood-brain barrier .

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dihydroxy-4-iodobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and alter their function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. It can also influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to competitive inhibition or activation. This binding can alter the enzyme’s conformation and affect its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. The degradation products can have different biochemical properties and may affect cellular processes differently. Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties. These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, which can affect its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. It can also be localized to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in cellular processes .

Properties

IUPAC Name

methyl 3,5-dihydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONSJSAOECUWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669828
Record name Methyl 3,5-dihydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-02-7
Record name Methyl 3,5-dihydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.